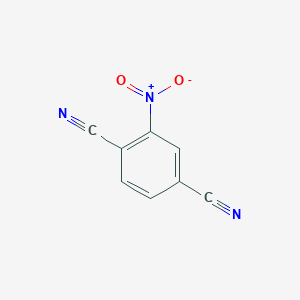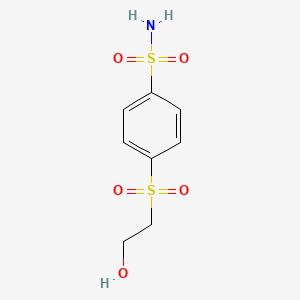
Nitroterephthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitroterephthalonitrile is an organic compound with the molecular formula C8H3N3O2. It is a derivative of terephthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2). This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitroterephthalonitrile can be synthesized through several methods. One common approach involves the nitration of terephthalonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of 2-nitroterephthalonitrile often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Nitroterephthalonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Reduction: 2-Aminoterephthalonitrile.
Substitution: Various substituted terephthalonitriles depending on the nucleophile used.
Scientific Research Applications
Nitroterephthalonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-nitroterephthalonitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparison with Similar Compounds
Terephthalonitrile: The parent compound without the nitro group.
2-Aminoterephthalonitrile: The reduced form of 2-nitroterephthalonitrile.
4-Nitroterephthalonitrile: An isomer with the nitro group in a different position.
Uniqueness: Nitroterephthalonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and material science.
Properties
Molecular Formula |
C8H3N3O2 |
|---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
2-nitrobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H |
InChI Key |
UPLKJVHYACNBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine](/img/structure/B8558621.png)










![3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole](/img/structure/B8558722.png)


